

4-Amino-5,7-dinitrobenzofurazan derivatives and their properties

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Compound of Interest

Compound Name: 4-Amino-5,7-dinitrobenzofurazan

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An In-depth Technical Guide to 4-Amino-7-nitrobenzofurazan Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

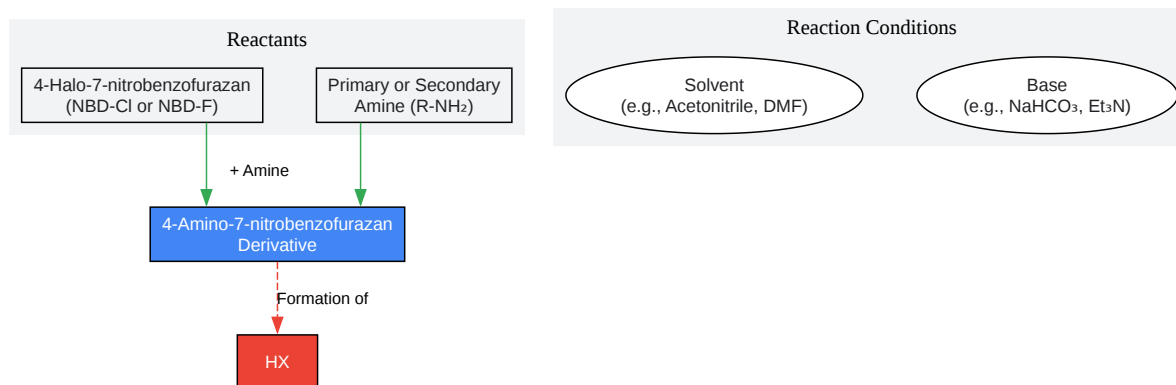
The benzofurazan, or 2,1,3-benzoxadiazole, scaffold is a cornerstone in the development of fluorescent probes and biologically active molecules. This guide focuses on a specific, highly significant class of these compounds: 4-amino-7-nitrobenzofurazan derivatives. While the specific query mentioned "5,7-dinitrobenzofurazan," the vast body of scientific literature is centered on the mono-nitro derivatives, which are renowned for their utility and versatility. These compounds are most commonly synthesized from 4-halo-7-nitrobenzofurazan precursors, namely 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F).

These precursors are themselves non-fluorescent but react readily with primary and secondary amines to yield intensely fluorescent adducts.[1][2] This "pro-fluorescent" property makes them exceptional reagents for labeling and detecting amino-containing molecules like amino acids, peptides, and proteins in complex biological matrices.[1][3] Beyond their analytical applications, various derivatives have demonstrated a range of biological activities, including antileukemic, immunosuppressive, and antitumor effects, making them a subject of interest in medicinal chemistry.[4][5] This document provides a comprehensive overview of their synthesis, properties, and key experimental methodologies.

Synthesis of 4-Amino-7-nitrobenzofurazan Derivatives

The principal method for synthesizing these derivatives is through a nucleophilic aromatic substitution (S_NAr) reaction. In this process, the halogen atom at the C4 position of the benzofurazan ring is displaced by the nucleophilic amino group of a target molecule.

The reaction typically involves stirring the NBD halide (NBD-Cl or NBD-F) with the desired primary or secondary amine in a suitable solvent.^{[4][6]} A base, such as sodium bicarbonate or triethylamine, is often added to neutralize the hydrogen halide formed during the reaction.^[4] Studies have shown that NBD-F is more reactive and generally provides significantly higher yields compared to NBD-Cl, especially for sterically hindered amines or those with competing hydroxyl groups.^[7]



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Caption: General workflow for the synthesis of 4-amino-7-nitrobenzofurazan derivatives.

Properties and Applications

Fluorescent and Spectroscopic Properties

The hallmark of 4-amino-7-nitrobenzofurazan derivatives is their strong fluorescence, which is highly dependent on the solvent environment.[1] The NBD-amine adducts typically exhibit excitation maxima in the blue region of the spectrum and emission maxima in the green region. This property is widely exploited in bioanalytical chemistry for the sensitive quantification of biomolecules.[4][8]

Property	Wavelength Range (nm)	Reference(s)
Excitation Maximum (λ_{ex})	464 - 470	[1][2][9]
Emission Maximum (λ_{em})	512 - 540	[1][2][9]

Table 1: General
Spectroscopic Properties of
NBD-Amine Adducts in
Solution.

Biological Activity

Derivatives of this class have been investigated for a variety of therapeutic applications. Early studies identified potential antileukemic and immunosuppressive activities.[4] More recently, research has explored their use as antioxidant and antitumor agents. For example, two novel derivatives, NBDH (4-hydrazinyl-7-nitrobenz-[2,1,3-d]-oxadiazole) and NBD-PD (N1-(7-nitrobenzo[c][3][7][10]-oxadiazol-4-yl)benzene-1,2-diamine), when grafted onto mesoporous silica, demonstrated a selective antiproliferative effect on human B16 melanoma cells.[5] The viability of 3D melanoma spheroids was reduced by 40% after treatment with these materials at a concentration of 500 $\mu\text{g/mL}$. [5]

Analytical Chemistry Applications

NBD-F and NBD-Cl are premier derivatizing reagents for high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE).[4][9] By converting non-fluorescent primary and secondary amines into highly fluorescent NBD adducts, detection limits can be pushed into the femtomole range.[2][11] This technique is routinely used for the analysis of amino acid neurotransmitters in microdialysis samples, providing a powerful tool for neuroscientists.[10]

Experimental Protocols

Protocol 1: General Synthesis of 4-Amino-7-nitrobenzofurazan Derivatives

This protocol provides a general procedure for the synthesis of a representative NBD derivative.

- **Dissolution:** Dissolve the amine-containing compound (1 mmol) in a suitable solvent (e.g., 20 mL of acetonitrile or dichloromethane).[\[6\]](#)
- **Base Addition:** Add a base (e.g., 5 mmol of sodium bicarbonate or 0.2 mL of triethylamine).[\[6\]](#)
- **Reagent Addition:** Add a solution of NBD-Cl or NBD-F (1.1 mmol) dissolved in 10 mL of the same solvent.[\[6\]](#)
- **Reaction:** Stir the mixture at room temperature. Reaction times can vary from a few hours to overnight.[\[6\]](#)[\[7\]](#)
- **Workup:** If necessary, acidify the mixture with 1 M HCl and extract the product into an organic solvent like dichloromethane.[\[6\]](#)
- **Purification:** Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under vacuum. The crude product can be purified by column chromatography on silica gel.[\[6\]](#)

Amine Reactant	Solvent	Base	Yield (%)	Reference(s)
4-amino-TEMPO	Acetonitrile	Sodium Bicarbonate	65	[6]
Furfurylamine	Acetonitrile	Sodium Bicarbonate	72	[6]
1-Aminoadamantane	Dichloromethane	Triethylamine	80	[6]
2-Amino-D-glucose (with NBD-F)	DMF	Triethylamine	75	[7]

Table 2:

Summary of

Synthesis

Conditions for

Selected NBD

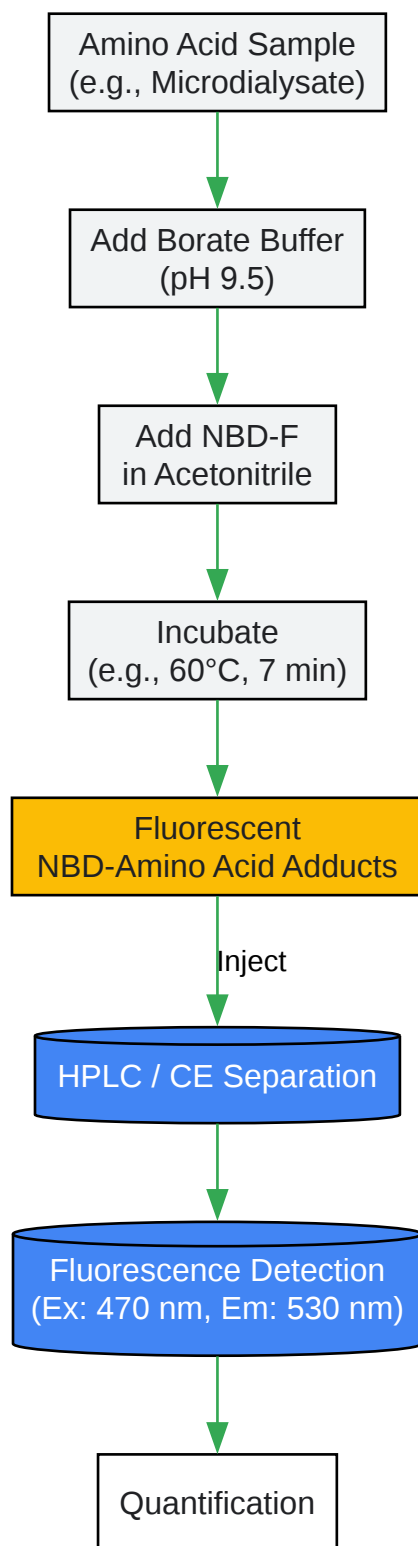
Derivatives.

Protocol 2: Derivatization of Amino Acids for HPLC-Fluorescence Detection

This protocol outlines the pre-column derivatization of amino acids using NBD-F for analytical quantification.

- **Sample Preparation:** Prepare a standard solution of amino acids or an extracted biological sample (e.g., protein hydrolysate, microdialysate).
- **Buffer Addition:** In a microcentrifuge tube, mix 100 μL of the amino acid sample with 175 μL of a borate buffer (pH 9.5).[\[3\]](#)[\[11\]](#)
- **Reagent Solution:** Add 25 μL of a 0.1 M NBD-F stock solution (dissolved in acetonitrile).[\[3\]](#)

- Reaction Incubation: Mix the solution thoroughly and incubate in a water bath at 60°C for 7 minutes, protected from light.[3] Alternatively, for some applications, the reaction can proceed for 40 minutes at room temperature.[11]
- Quenching/Dilution: Cool the reaction mixture to room temperature.
- Injection: Inject an aliquot (e.g., 10 μ L) of the final solution into the HPLC system equipped with a fluorescence detector ($\lambda_{\text{ex}} \approx 470$ nm, $\lambda_{\text{em}} \approx 540$ nm).[3][11]



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Caption: Analytical workflow for amino acid analysis using NBD-F derivatization.

Conclusion

4-Amino-7-nitrobenzofurazan derivatives represent a robust and versatile class of compounds with significant impact in both analytical and biological sciences. Their straightforward synthesis and unique fluorogenic properties have established them as indispensable tools for the sensitive detection of amines. Furthermore, ongoing research into their biological activities, including promising antitumor effects, highlights their potential in drug discovery and development. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals seeking to explore and harness the capabilities of these remarkable molecules.

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